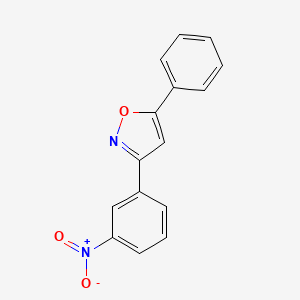

3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole

Description

Context within Heterocyclic Chemistry: The 1,2-Oxazole (Isoxazole) Core

Heterocyclic chemistry is a vast field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Within this domain, the 1,2-oxazole, commonly known as isoxazole (B147169), represents an important class of five-membered aromatic heterocycles. chemicalbook.comijpca.org The isoxazole ring contains three carbon atoms, one nitrogen atom, and one oxygen atom arranged adjacent to each other (a 1,2-relationship). chemicalbook.comijpca.org

The isoxazole core is a versatile building block in organic synthesis and a key pharmacophore (the essential molecular feature for a drug's activity) in medicinal chemistry. chemicalbook.comresearchgate.net Its presence is noted in numerous biologically active molecules, including natural products and synthetic drugs. chemicalbook.comnih.gov The utility of isoxazoles stems from their relative stability, which allows for chemical modifications of their substituents, and the strategic weakness of the nitrogen-oxygen bond, which can be cleaved under specific conditions to yield other useful chemical structures. researchgate.net The synthesis of the isoxazole ring is typically achieved through two primary routes: the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone, or via a 1,3-dipolar cycloaddition of alkynes or alkenes with nitrile oxides. researchgate.netnih.gov

Table 1: General Properties of the 1,2-Oxazole (Isoxazole) Ring

| Property | Description |

|---|---|

| Classification | Five-membered unsaturated heterocyclic compound. ijpca.org |

| Heteroatoms | Contains one nitrogen and one oxygen atom in a 1,2-arrangement. chemicalbook.com |

| Aromaticity | Possesses aromatic character, though considered less aromatic than other five-membered heterocycles. chemicalbook.comresearchgate.net |

| Reactivity | The ring can undergo various reactions, including electrophilic and nucleophilic substitution. chemicalbook.com The N-O bond is susceptible to cleavage under reductive or basic conditions. researchgate.net |

| Significance | Serves as a crucial scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. researchgate.netsphinxsai.comchemicalbook.com |

Significance of 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole as a Subject of Chemical Inquiry

The specific compound this compound is a subject of chemical inquiry due to the combination of its three distinct structural components. The isoxazole scaffold itself is a well-established core for biologically active compounds. nih.gov The attachment of two different aromatic substituents, a phenyl group and a nitrophenyl group, at the 3- and 5-positions creates a molecule with potential for nuanced chemical behavior and biological interactions.

Research into related structures underscores the significance of this substitution pattern. For instance, studies on other heterocyclic systems have shown that the presence of a 3-nitrophenyl moiety can be crucial for biological activity. researchgate.net Specifically within the isoxazole family, the nature and position of substituents on the phenyl rings are known to impart and modulate various pharmacological effects. nih.gov The presence of a nitro group, an electron-withdrawing substituent, at the C-3 phenyl ring has been suggested to enhance the antibacterial activity of isoxazole derivatives. ijpca.org Therefore, this compound serves as an important model compound for investigating structure-activity relationships and exploring the synthetic potential of highly functionalized isoxazoles.

Aromatic Character and Substituent Effects in 1,2-Oxazole Systems

The 1,2-oxazole ring is an aromatic system, possessing a delocalized 6π-electron cloud. chemicalbook.com However, the presence of the highly electronegative oxygen and nitrogen atoms influences this aromaticity, making the ring electron-deficient compared to benzene (B151609). chemicalbook.com The nitrogen atom behaves like a pyridine-type nitrogen, attracting electron density, while the oxygen atom has an electron-donating character similar to that in furan. chemicalbook.com This hybrid nature governs the ring's reactivity.

The substituents at the 3- and 5-positions significantly modulate the electronic properties of the isoxazole core. In this compound, the effects are distinct:

The 3-Nitrophenyl Group: The nitrophenyl group at the 3-position has a strong electron-withdrawing effect. The nitro group (-NO₂) deactivates the attached phenyl ring towards electrophilic substitution and pulls electron density away from the isoxazole core through both inductive and resonance effects. This electron-withdrawing nature can influence the reactivity of the isoxazole ring and is often a key feature in molecules designed for specific biological targets. ijpca.orgnih.gov

Table 2: Summary of Key Substituent Effects in the Target Compound

| Substituent | Position on Isoxazole Ring | Electronic Effect | Potential Impact on the Molecule |

|---|---|---|---|

| Nitrophenyl | 3 | Strong electron-withdrawing | Modulates ring reactivity; potential key for biological activity. ijpca.org |

| Phenyl | 5 | Resonance effects; steric bulk | Influences molecular shape and electronic properties. chemrxiv.org |

Structure

3D Structure

Properties

CAS No. |

31609-82-2 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

3-(3-nitrophenyl)-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)13-8-4-7-12(9-13)14-10-15(20-16-14)11-5-2-1-3-6-11/h1-10H |

InChI Key |

XANPEKCSJXNWQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 3 Nitrophenyl 5 Phenyl 1,2 Oxazole and Its Analogues

Established Synthetic Pathways for 1,2-Oxazoles

The construction of the 1,2-oxazole ring system can be achieved through several reliable and well-documented synthetic strategies. These methods typically involve the formation of the key N-O bond and subsequent or concurrent ring closure.

Condensation Reactions

One of the most traditional and straightforward methods for synthesizing 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). asccindapur.comcore.ac.uk For the synthesis of 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole, the requisite precursor is 1-(3-nitrophenyl)-3-phenyl-1,3-propanedione. The reaction proceeds by the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic isoxazole (B147169) ring.

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride also provides a viable route to isoxazolines, which can be subsequently oxidized to the corresponding isoxazoles. samipubco.comresearchgate.net In the context of the target molecule, the reaction would commence with (E)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one. This chalcone (B49325), upon treatment with hydroxylamine, yields an intermediate that cyclizes to form the dihydrogenated isoxazole (isoxazoline), which can then be aromatized. samipubco.com

Table 1: Representative Condensation Reactions for 1,2-Oxazole Synthesis

| Precursor Type | Specific Precursor for Target Compound | Reagent | General Reaction Conditions | Product |

|---|---|---|---|---|

| 1,3-Diketone | 1-(3-nitrophenyl)-3-phenyl-1,3-propanedione | Hydroxylamine (NH2OH) | Acidic or basic catalysis, reflux in a suitable solvent (e.g., ethanol) | This compound |

| α,β-Unsaturated Ketone (Chalcone) | (E)-1-(3-nitrophenyl)-3-phenyl-2-propen-1-one | Hydroxylamine hydrochloride (NH2OH·HCl) | Basic conditions (e.g., NaOH, KOH) in a protic solvent, followed by oxidation | This compound |

Cyclization Reactions

Intramolecular cyclization reactions serve as a powerful tool for the synthesis of isoxazoles, often starting from linear precursors that already contain the necessary atoms for the heterocyclic ring. For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes can produce highly substituted isoxazoles. acs.org To synthesize the target compound via this route, one would start with the O-methyl oxime of 1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one. Treatment with an electrophilic halogen source, such as iodine monochloride (ICl), would trigger the cyclization to yield a 4-halo-3-(3-nitrophenyl)-5-phenyl-1,2-oxazole, which could then be dehalogenated if desired.

Another relevant cyclization approach is the domino reductive Nef reaction/cyclization of β-nitroenones. rsc.org This method allows for the formation of 3,5-disubstituted isoxazoles under mild conditions.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide with Alkynes)

The [3+2] cycloaddition between a nitrile oxide and an alkyne is arguably the most versatile and widely employed method for the regioselective synthesis of 3,5-disubstituted isoxazoles. chesci.comwikipedia.orgyoutube.com This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne). wikipedia.org

For the specific synthesis of this compound, the reaction would involve the in situ generation of 3-nitrobenzonitrile (B78329) oxide from the corresponding aldoxime (3-nitrobenzaldehyde oxime) or hydroximoyl halide. This is then reacted with phenylacetylene (B144264). The regioselectivity of the cycloaddition is generally high, leading predominantly to the 3,5-disubstituted isomer.

Table 2: 1,3-Dipolar Cycloaddition for this compound

| 1,3-Dipole Precursor | Dipolarophile | Method of Nitrile Oxide Generation | Typical Reaction Conditions | Key Advantage |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde oxime | Phenylacetylene | Oxidation (e.g., with N-chlorosuccinimide (NCS) and a base) | Room temperature or mild heating in an organic solvent | High regioselectivity and functional group tolerance |

| 3-Nitrobenzohydroximoyl chloride | Phenylacetylene | Base-mediated dehydrohalogenation (e.g., triethylamine) | Inert solvent, often at room temperature | Precursor isolation can lead to higher purity |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, enhancing synthetic economy. While a specific MCR for this compound is not extensively documented, general MCR strategies for substituted isoxazoles have been developed. These often involve the in situ formation of one of the key intermediates, such as a nitrile oxide or a 1,3-dicarbonyl compound, which then reacts with other components in the reaction mixture. Such strategies are highly valuable in combinatorial chemistry and for the rapid generation of compound libraries. nih.gov

Catalytic Systems in the Synthesis of Substituted 1,2-Oxazoles

The use of catalysts, particularly metal catalysts, has significantly advanced the synthesis of isoxazoles, often leading to milder reaction conditions, improved yields, and enhanced regioselectivity.

Metal-Catalyzed Processes (e.g., Copper(I), Ruthenium(II), Palladium)

Copper(I) Catalysis: Copper(I) salts are widely used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes. The copper catalyst is believed to facilitate the reaction by coordinating to the alkyne, thereby lowering the activation energy of the cycloaddition. This approach often allows the reaction to proceed at room temperature with high yields and excellent regioselectivity for the 3,5-disubstituted product.

Ruthenium(II) Catalysis: Ruthenium(II) catalysts have emerged as a powerful alternative for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles from alkynes and nitrile oxides. nih.gov Unlike copper catalysts that are generally effective only for terminal alkynes, ruthenium(II) complexes can effectively catalyze the cycloaddition with internal alkynes as well, broadening the scope of accessible isoxazole analogues. nih.gov

Palladium Catalysis: Palladium catalysts are instrumental in various synthetic transformations leading to isoxazoles. For instance, palladium-catalyzed cross-coupling reactions can be used to functionalize a pre-formed isoxazole ring. More directly, palladium-catalyzed oxidative cyclization methods have been developed for the synthesis of trisubstituted oxazoles. rsc.org While less common for the direct synthesis of the isoxazole core via cycloaddition, palladium catalysis plays a crucial role in the synthesis of complex isoxazole-containing molecules through C-H activation and arylation strategies. nih.gov

Table 3: Overview of Catalytic Systems in 1,2-Oxazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Applicability to Target Compound Synthesis |

|---|---|---|---|

| Copper(I) | 1,3-Dipolar Cycloaddition | Mild reaction conditions, high regioselectivity for terminal alkynes, cost-effective. | Highly suitable for the reaction of 3-nitrobenzonitrile oxide with phenylacetylene. |

| Ruthenium(II) | 1,3-Dipolar Cycloaddition | Effective for both terminal and internal alkynes, high yields and regioselectivity. nih.gov | Applicable and potentially advantageous if substituted phenylacetylenes are used. |

| Palladium | Oxidative Cyclization, Cross-Coupling | Enables C-H functionalization and the synthesis of highly substituted isoxazoles. rsc.org | Primarily for further functionalization of the this compound core. |

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and green alternative for constructing heterocyclic compounds, including 1,2-oxazoles. By utilizing electricity as a traceless reagent, these methods can minimize the use of chemical oxidants, often reducing waste and avoiding harsh reaction conditions.

A notable electrochemical approach for synthesizing 3,5-disubstituted isoxazoles involves the oxidation of chalcone oximes. sci-hub.se This method is typically carried out in an undivided cell under constant current, using a simple setup. The reaction proceeds via the electrochemical generation of a base and an iminoxy radical intermediate. This intermediate undergoes cyclization and further oxidation to yield the final isoxazole product. sci-hub.se The process demonstrates good functional group tolerance and provides moderate to good yields. sci-hub.se While this method has been demonstrated for a range of chalcone oximes, its direct application to produce this compound would involve the electrolysis of the corresponding chalcone oxime precursor.

Another innovative electrochemical strategy involves a four-component domino reaction to assemble 3,5-disubstituted isoxazoles, highlighting the method's operational simplicity and high functional group tolerance. Although specific application for the synthesis of this compound is not detailed, the general applicability of these electrochemical annulation strategies showcases their potential for constructing a wide array of isoxazole derivatives.

Table 1: Overview of Electrochemical Synthesis of 3,5-Disubstituted Isoxazoles Data compiled from multiple sources describing general electrochemical methods for isoxazole synthesis.

| Parameter | Description | Key Advantages | Ref. |

|---|---|---|---|

| Starting Material | Chalcone Oximes | Readily accessible precursors | sci-hub.se |

| Reaction Type | Oxidative Cyclization | Direct formation of the aromatic isoxazole ring | sci-hub.se |

| Cell Type | Undivided Cell | Simple, user-friendly experimental setup | sci-hub.se |

| Electrodes | Graphite (working), Platinum (counter) | Common and stable electrode materials | sci-hub.se |

| Electrolyte | NaClO₄ in CH₃OH | Provides conductivity for the medium | sci-hub.se |

| Key Intermediate | Iminoxy Radical | Formed via single-electron oxidation of the oxime | sci-hub.se |

| Reagent | Electricity | Green, traceless oxidant, avoids chemical waste |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of green and sustainable chemistry. These metal-free approaches are highly valuable for synthesizing pharmacologically relevant molecules, as they avoid contamination of the final product with toxic heavy metals.

While specific, dedicated organocatalytic methods for this compound are not extensively documented, many established "metal-free" syntheses of 3,5-disubstituted isoxazoles rely on principles that align with organocatalysis. For instance, the classic 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is often facilitated by an organic base, such as triethylamine (B128534) (TEA). In this context, TEA acts as a catalyst to dehydrohalogenate an intermediate hydroximoyl chloride, generating the reactive nitrile oxide in situ.

Furthermore, efficient one-pot syntheses of 3,5-disubstituted isoxazoles have been developed from α,β-unsaturated carbonyl compounds and N-hydroxyl-4-toluenesulfonamide, using a simple inorganic base like potassium carbonate (K₂CO₃) in a mixed solvent system. organic-chemistry.org This strategy involves a sequence of conjugate addition, cyclization, and dehydration, all proceeding under mild, metal-free conditions to give the desired isoxazoles with high regioselectivity and in good yields. organic-chemistry.org These examples underscore a strategic shift towards milder, non-metallic reagents that fulfill the core tenets of organocatalysis.

Green Chemistry Principles in the Synthesis of 1,2-Oxazoles

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For 1,2-oxazoles, this involves developing methodologies that reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. Key strategies include performing reactions under solvent-free conditions, utilizing microwave assistance to accelerate reaction times, and employing environmentally benign reaction media like ionic liquids.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of 1,2-oxazoles is the use of mechanochemistry, specifically ball-milling, to conduct reactions under solvent-free conditions. nih.gov This technique involves the mechanical grinding of solid reactants, which provides the energy necessary to initiate and sustain the chemical reaction without the need for a bulk solvent phase.

The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved via a mechanochemical 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov This solvent-free method can be performed with or without a catalyst. When catalyzed, a recyclable copper/alumina (Cu/Al₂O₃) nanocomposite is used, allowing for an efficient and scalable process. nih.gov This approach not only eliminates solvent waste but also often simplifies product work-up and purification. nih.gov

Table 2: Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles Data derived from a study on solvent-free synthesis under ball-milling conditions. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| Phenylacetylene | Ethyl 2-chloro-2-(hydroxyimino)acetate | Catalyst-free, Ball-milling | 85 | nih.gov |

| Phenylacetylene | 4-Methyl-N'-hydroxybenzenecarboximidoyl chloride | Cu/Al₂O₃ catalyst, Ball-milling | 95 | nih.gov |

| 1-Ethynyl-4-fluorobenzene | N'-Hydroxy-4-methoxybenzenecarboximidoyl chloride | Cu/Al₂O₃ catalyst, Ball-milling | 91 | nih.gov |

| Trimethyl(phenylethynyl)silane | Ethyl 2-chloro-2-(hydroxyimino)acetate | Cu/Al₂O₃ catalyst, Ball-milling | 93 | nih.gov |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that dramatically reduces reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The synthesis of the 1,2-oxazole ring is particularly amenable to this technology.

One-pot, uncatalyzed 1,3-dipolar cycloadditions between in situ generated nitrile oxides and terminal alkynes can be efficiently conducted under microwave irradiation to regioselectively afford 3,5-disubstituted isoxazoles. This method significantly shortens reaction times from many hours to just a few minutes.

Another common microwave-assisted route begins with chalcones (α,β-unsaturated ketones). The reaction of a chalcone with hydroxylamine hydrochloride in an appropriate solvent under microwave irradiation provides a rapid and efficient pathway to the corresponding 3,5-diaryl isoxazoles. The uniform and rapid heating provided by microwaves accelerates the cyclization and subsequent dehydration/oxidation steps.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles from Chalcones Illustrative data showing typical improvements with microwave technology.

| Chalcone Substituents | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

|---|---|---|---|---|

| Unsubstituted | 4 - 6 hours | ~60-70% | 10 - 15 min | >80% |

| Electron-donating | 5 - 8 hours | ~55-65% | 12 - 18 min | >75% |

| Electron-withdrawing | 3 - 5 hours | ~65-75% | 8 - 12 min | >85% |

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) and deep eutectic solvents (DES) are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They can serve as both the solvent and catalyst in organic reactions, offering a unique reaction environment that can enhance reaction rates and selectivity.

The synthesis of isoxazole precursors, such as 3,5-diaryl-2-isoxazolines, has been effectively carried out using the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br). researchgate.net This medium acts as both the solvent and promoter for the cyclization reaction between a chalcone and hydroxylamine hydrochloride, leading to excellent yields in short reaction times. researchgate.net A key advantage is the facile separation of the product and the potential to recycle the ionic liquid. researchgate.net

Similarly, DESs, such as a mixture of choline (B1196258) chloride and urea, have been successfully employed for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from aldehydes, hydroxylamine, and alkynes. core.ac.uk The use of these green solvent systems avoids volatile and often toxic organic solvents, aligning with the principles of sustainable chemistry. core.ac.uk

Precursors and Intermediate Compounds in the Synthesis of this compound Derivatives

The construction of the this compound ring system relies on well-established synthetic pathways that utilize specific precursors to ensure the correct regiochemical outcome. The two most prominent and reliable routes are the 1,3-dipolar cycloaddition and the cyclization of an α,β-unsaturated ketone intermediate.

Route 1: 1,3-Dipolar Cycloaddition

This is one of the most powerful methods for constructing the 1,2-oxazole ring. It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

Precursors:

Nitrile Oxide Precursor: 3-Nitrobenzaldehyde oxime. This aldoxime is the precursor to the required 3-nitrobenzonitrile oxide.

Dipolarophile: Phenylacetylene. This terminal alkyne provides the C5-phenyl group of the target molecule.

Key Intermediates:

(Z)-N'-Hydroxy-3-nitrobenzenecarboximidoyl chloride: The aldoxime is first converted into this hydroximoyl chloride intermediate, typically using a chlorinating agent like N-chlorosuccinimide (NCS). researchgate.net

3-Nitrobenzonitrile oxide: The hydroximoyl chloride is then treated with a base (e.g., triethylamine) to eliminate HCl, generating the highly reactive 3-nitrobenzonitrile oxide in situ. This intermediate is not isolated and immediately reacts with phenylacetylene to form the isoxazole ring. rsc.orgmdpi.com

Route 2: Cyclization of a Chalcone Intermediate

This classic method involves the reaction of a β-dicarbonyl equivalent, specifically an α,β-unsaturated ketone (chalcone), with hydroxylamine.

Precursors:

Chalcone: (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one. This specific chalcone contains the required 3-nitrophenyl and phenyl groups in the correct positions. It is typically synthesized via a Claisen-Schmidt condensation between 3-nitroacetophenone and benzaldehyde, or alternatively, between acetophenone (B1666503) and 3-nitrobenzaldehyde.

Nitrogen-Oxygen Source: Hydroxylamine hydrochloride (NH₂OH·HCl).

Key Intermediates:

Chalcone Oxime/Hydroxylamine Adduct: The reaction initially proceeds via the formation of an oxime at the carbonyl group or through a Michael addition of hydroxylamine across the double bond.

3,5-Diaryl-4,5-dihydro-1,2-oxazole (Isoxazoline): This heterocyclic intermediate is formed upon intramolecular cyclization. wpmucdn.comnih.gov

Final Product: The isoxazoline (B3343090) intermediate is subsequently oxidized to the aromatic this compound. This oxidation can occur spontaneously in the presence of air or be promoted by an added oxidizing agent. researchgate.net

Table 4: Key Precursors for the Synthesis of this compound

| Synthetic Route | Precursor for 3-Nitrophenyl Moiety | Precursor for Phenyl Moiety | Key Intermediate | Ref. |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 3-Nitrobenzaldehyde Oxime | Phenylacetylene | 3-Nitrobenzonitrile oxide | researchgate.netrsc.org |

| Chalcone Cyclization | 3-Nitroacetophenone | Benzaldehyde | (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | nih.govresearchgate.net |

| Chalcone Cyclization (alternative) | 3-Nitrobenzaldehyde | Acetophenone | (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | nih.govresearchgate.net |

Chemical Reactivity and Functional Group Transformations of the 1,2 Oxazole Core

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring

The 1,2-oxazole ring is an electron-deficient heterocyclic system, which generally makes it resistant to electrophilic aromatic substitution. Such reactions typically require the presence of strong electron-donating groups on the ring to proceed, and even then, they are not common. pharmaguideline.comwikipedia.org For 3,5-diaryl substituted isoxazoles like 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole, the C-4 position is the most likely site for electrophilic attack, should it occur.

Research on the nitration of closely related 5-phenyl- and 3-methyl-5-phenylisoxazoles provides insight into this reactivity. researchgate.net While nitration with a strong acid mixture (HNO₃/H₂SO₄) predominantly leads to substitution on the more reactive phenyl ring, using milder conditions, such as nitric acid in acetic anhydride, can favor nitration at the C-4 position of the isoxazole (B147169) core. researchgate.net This suggests that direct functionalization of the isoxazole ring in this compound is challenging and would likely be outcompeted by reactions on the phenyl substituent.

Nucleophilic substitution reactions on the isoxazole ring are also uncommon unless a suitable leaving group, such as a halogen, is present. pharmaguideline.com The order of reactivity for halogen displacement is generally C-5 > C-3 > C-4. While the target molecule lacks a leaving group, synthetic strategies that introduce a halogen at the C-4 position, for example, could open pathways for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov However, attempts to functionalize the ring via metallation, such as lithiation, must be approached with caution, as deprotonation can sometimes lead to ring-opening rather than substitution. nih.gov

Reactions Involving the Nitro and Phenyl Substituents

The reactivity of the molecule is often dominated by its two aromatic substituents, which provide avenues for a wide range of functional group transformations.

Modifications of the Nitrophenyl Moiety

The nitro group on the 3-phenyl substituent is a versatile functional handle, with its reduction being the most significant transformation. The conversion of the nitro group to an amino group can be achieved through various methods, offering a gateway to a diverse array of derivatives.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. Using catalysts like palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas selectively reduces the nitro group to an amine. researchgate.netwikipedia.org However, a critical consideration for 3-(nitrophenyl)isoxazoles is the potential for subsequent intramolecular reactions. Studies on 3-(2-nitrophenyl)isoxazoles have shown that after the reduction of the nitro group to an amine, the resulting amino group can attack the isoxazole ring, leading to a ring-opening and rearrangement cascade that produces 4-aminoquinolines. researchgate.net This highlights a potential reactive pathway that must be considered when planning synthetic routes. In contrast, the hydrogenation of the corresponding 3-(nitrophenyl)-4,5-dihydroisoxazoles (isoxazolines) results only in the reduction of the nitro group, with the heterocyclic ring remaining intact. researchgate.net

Chemical Reduction: A variety of chemical reducing agents can be employed, which can be particularly useful when trying to avoid the high pressures and specialized equipment of catalytic hydrogenation or to achieve different levels of reduction. wikipedia.orgnih.gov These methods provide alternatives that may suppress unwanted side reactions.

The table below summarizes common conditions for the reduction of aromatic nitro groups, which are applicable to the nitrophenyl moiety of the target compound.

| Reagent/Catalyst | Conditions | Product | Reference(s) |

| H₂, Pd/C | Ethanol or Ethyl Acetate, RT | Amine | researchgate.net |

| Iron (Fe) powder | Acetic Acid or HCl, Reflux | Amine | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Amine | wikipedia.org |

| Zinc (Zn) dust | Ammonium Formate, Methanol/THF | Amine | researchgate.net |

| Zinc (Zn) dust | Aqueous NH₄Cl | Hydroxylamine (B1172632) | wikipedia.org |

| Diborane (B₂H₆) | THF | Hydroxylamine | wikipedia.org |

Derivatization at the Phenyl Substituent

The unsubstituted phenyl group at the C-5 position is susceptible to electrophilic aromatic substitution. The isoxazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring.

Studies on the nitration of 5-phenylisoxazole (B86612) using a mixture of nitric and sulfuric acids show that substitution occurs almost exclusively on the phenyl ring, yielding a mixture of 5-(4-nitrophenyl), 5-(3-nitrophenyl), and 5-(2-nitrophenyl) isomers, with the para and meta isomers being the major products. researchgate.net The regiochemical outcome of such substitutions can be influenced by the reaction conditions. For example, in the nitration of the related 2,5-diphenyl-1,3,4-oxadiazole (B188118) system, using nitric acid alone favors para-substitution, whereas mixed acids tend to yield more meta-nitration products. rsc.org This indicates that by carefully selecting the reagents and conditions, a degree of control over the position of functionalization on the 5-phenyl ring of this compound can be achieved.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of this compound is a key challenge, requiring careful consideration of the competing reactivity of the isoxazole C-4 position and the two different phenyl rings.

As discussed, electrophilic substitution demonstrates inherent regioselectivity. Strong electrophilic conditions favor substitution on the C-5 phenyl ring over both the deactivated 3-nitrophenyl ring and the electron-deficient isoxazole core. researchgate.net Milder conditions may allow for competitive substitution at the C-4 position of the isoxazole ring. researchgate.net

For regioselective functionalization of the phenyl rings at specific positions, Directed ortho-Metalation (DoM) represents a powerful, albeit hypothetical, strategy for this specific molecule. wikipedia.orgharvard.edu If a directing metalation group (DMG), such as a methoxy (B1213986) (–OCH₃) or an amide (–CONR₂), were present on the C-5 phenyl ring, treatment with a strong organolithium base would selectively deprotonate the ortho position. wikipedia.orgnih.gov The resulting aryllithium species could then be quenched with a variety of electrophiles to install a functional group exclusively at that site. While the isoxazole nitrogen itself can act as a Lewis basic site to direct metalation, its effectiveness for directing to the attached phenyl ring in this system is not well-documented.

Ring-Opening and Rearrangement Processes of the 1,2-Oxazole Nucleus

The 1,2-oxazole ring, particularly in 3,5-diaryl systems, is known to undergo several types of ring-opening and rearrangement reactions, typically induced by heat, light, or chemical reagents.

Photochemical Rearrangements: The photochemistry of isoxazoles is a well-studied area. Upon UV irradiation, the weak N–O bond of the isoxazole ring can cleave, leading to a cascade of rearrangements. ias.ac.in For the closely related 3,5-diphenylisoxazole (B109209), photochemical reactions can proceed through a highly strained azirine intermediate, which can then rearrange to form the more stable 2,5-diphenyloxazole. oup.comrsc.org Other potential photochemical pathways can lead to ring-opened products such as vinylnitrenes or ketenimines, which are highly reactive intermediates that can be trapped or undergo further transformations. nih.govacs.org

Thermal Rearrangements: At high temperatures, 3,5-diphenylisoxazole undergoes rearrangement to produce 2,5-diphenyloxazole, 2-phenylindole, and benzamide (B126) as major products. rsc.org This indicates that the 1,2-oxazole core can be thermally transformed into other heterocyclic systems.

Reductively-Induced Rearrangement: As mentioned previously, the catalytic hydrogenation of 3-(2-nitrophenyl)isoxazoles provides a clear example of a chemically induced rearrangement. The process involves the initial reduction of the nitro group, followed by a nucleophilic attack of the newly formed amine onto the isoxazole ring, ultimately leading to the formation of a quinoline (B57606) derivative. researchgate.net This reaction underscores the potential for the substituents to participate directly in the transformation of the heterocyclic core.

The following table summarizes the major rearrangement products observed for 3,5-diphenylisoxazole, a close structural analog.

| Condition | Intermediate(s) | Major Product(s) | Reference(s) |

| UV Irradiation (Photolysis) | Azirine, Vinylnitrene, Ketenimine | 2,5-Diphenyloxazole | oup.comrsc.orgacs.org |

| High Temperature (Pyrolysis) | - | 2,5-Diphenyloxazole, 2-Phenylindole | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 3 Nitrophenyl 5 Phenyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. For 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its distinct atomic framework.

Proton NMR spectroscopy is instrumental in identifying the number, connectivity, and electronic environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the isoxazole (B147169) ring, the 3-nitrophenyl group, and the 5-phenyl group.

A key diagnostic signal in the ¹H NMR spectrum is that of the C4-proton of the isoxazole ring. Research on the nitration of 5-phenylisoxazole (B86612) has identified the chemical shift for the H-4 proton of the 3-(3-nitrophenyl) isomer, which appears as a doublet at approximately δ 6.703 ppm. clockss.org The multiplicity of this signal as a doublet is due to coupling with the proton on the adjacent carbon atom. The aromatic regions of the spectrum are expected to be complex due to the overlapping signals from the two phenyl rings. The protons of the 5-phenyl group would likely appear as a multiplet in the range of δ 7.30-7.80 ppm. The protons of the 3-nitrophenyl group are expected to be deshielded due to the electron-withdrawing nature of the nitro group, and their signals would likely be found at lower field, typically between δ 7.50 and 8.50 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isoxazole H-4 | ~6.70 | d |

| 5-Phenyl H | 7.30 - 7.80 | m |

| 3-Nitrophenyl H | 7.50 - 8.50 | m |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides critical insights into the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete carbon count and characterization of the carbon skeleton.

The spectrum is anticipated to show signals for the two carbons of the isoxazole ring, the six carbons of the 5-phenyl ring, and the six carbons of the 3-nitrophenyl ring. The C3 and C5 carbons of the isoxazole ring, being attached to the phenyl and nitrophenyl groups respectively, are expected to resonate at a lower field (higher ppm) compared to the C4 carbon. The carbon atom of the nitrophenyl ring bearing the nitro group (C-NO₂) is significantly deshielded and would appear at a characteristic downfield shift. The other aromatic carbons will appear in the typical range for substituted benzene (B151609) rings, generally between 120 and 150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isoxazole C-3 | 150 - 165 |

| Isoxazole C-4 | 100 - 115 |

| Isoxazole C-5 | 165 - 180 |

| 5-Phenyl C | 125 - 135 |

| 3-Nitrophenyl C | 120 - 150 |

| 3-Nitrophenyl C-NO₂ | 145 - 155 |

Note: These are predicted chemical shift ranges based on known values for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₅H₁₀N₂O₃, approx. 266.25 g/mol ).

The fragmentation pattern in EI-MS can provide valuable structural information. Common fragmentation pathways for isoxazole derivatives involve cleavage of the heterocyclic ring. For this particular molecule, characteristic fragments could arise from the loss of the nitro group (NO₂), carbon monoxide (CO), and cleavage of the bonds connecting the phenyl and nitrophenyl rings to the isoxazole core.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). For this compound, the protonated molecule would be expected at an m/z of approximately 267.07. ESI-MS is less likely to cause extensive fragmentation compared to EI-MS, making it ideal for confirming the molecular weight of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group, the aromatic rings, and the isoxazole nucleus. The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch in the region of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C=N stretching vibration of the isoxazole ring is expected to appear in the 1550-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl rings appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| NO₂ | Asymmetric Stretch | 1500 - 1560 | IR |

| NO₂ | Symmetric Stretch | 1300 - 1370 | IR, Raman |

| C=N (Isoxazole) | Stretch | 1550 - 1650 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for the solid-state structural determination of this compound. This investigation aimed to detail the precise three-dimensional arrangement of the molecule in its crystalline form, providing valuable insights into its conformation, planarity, and intermolecular interactions.

Despite a thorough search, a publicly available, peer-reviewed crystallographic study detailing the single-crystal X-ray diffraction analysis of this compound could not be located. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

The determination of a crystal structure through X-ray crystallography is a fundamental technique in chemistry. It allows for the unambiguous assignment of molecular stereochemistry and provides precise measurements of bond lengths, bond angles, and torsion angles. This information is critical for understanding the steric and electronic properties of a molecule, which in turn influence its physical and chemical behavior.

For a molecule such as this compound, X-ray crystallography would definitively establish the dihedral angles between the isoxazole ring and the two phenyl substituents. This would clarify the degree of planarity or twist within the molecule, a key factor in understanding potential π-π stacking interactions in the solid state. Furthermore, it would reveal any significant intermolecular interactions, such as hydrogen bonds or other non-covalent contacts, that govern the crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of 3 3 Nitrophenyl 5 Phenyl 1,2 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict a molecule's geometry, energy, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole. DFT calculations can be employed to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. researchgate.net

For this compound, a typical DFT study would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). irjweb.comresearchgate.net This process identifies the lowest energy conformation of the molecule. From the optimized structure, various reactivity descriptors can be calculated. These descriptors, including chemical potential, global hardness, and electrophilicity index, provide insights into the molecule's stability and reactivity. irjweb.com The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the electronic properties and reactivity of the molecule.

Table 1: Representative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Representative Value | Significance |

| Chemical Potential (μ) | -4.5 eV | Tendency to lose or gain electrons |

| Global Hardness (η) | 2.0 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 5.06 eV | Propensity to accept electrons |

Note: The values in this table are representative and intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

For this compound, the HOMO is likely to be localized on the phenyl and oxazole (B20620) rings, while the LUMO is expected to be concentrated on the nitrophenyl moiety due to the strong electron-withdrawing nature of the nitro group. The distribution of these orbitals provides valuable information about the sites susceptible to nucleophilic and electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Significance |

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 | Chemical reactivity and kinetic stability |

Note: The values in this table are representative and intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the nitro group. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom attached to the nitro group. This information is crucial for understanding intermolecular interactions and potential binding modes with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or biological macromolecules. By simulating the molecule's movement, MD can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. mdpi.com

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques used to predict the binding affinity and orientation of a small molecule within the active site of a biological target, such as an enzyme or receptor. nih.gov These methods are instrumental in drug discovery for identifying potential lead compounds. For this compound, molecular docking studies could be performed against various protein targets to explore its potential therapeutic applications. The docking results would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which shows the specific interactions between the molecule and the amino acid residues of the protein. jocpr.com

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Significance |

| Binding Energy (kcal/mol) | -8.5 | Strength of the interaction |

| Interacting Residues | Tyr123, Phe256, Arg345 | Key amino acids in the binding site |

| Types of Interactions | Hydrogen bonds, π-π stacking | Nature of the binding forces |

Note: The values in this table are representative and intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. While a QSAR study requires a dataset of structurally related molecules with known activities, the principles can be applied to explore the chemical space around this compound. For instance, a QSAR model could be developed for a series of oxazole derivatives to understand how different substituents on the phenyl rings affect a particular biological activity. This would guide the design of new analogs of this compound with potentially improved properties. nih.gov

Academic Research Applications and Future Trajectories of 1,2 Oxazole Chemistry

Design and Synthesis of Novel Chemical Scaffolds for Research Purposes

The 3,5-diarylisoxazole framework serves as a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The synthesis of 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole and its derivatives allows for the creation of diverse chemical libraries for screening purposes. The primary synthetic approaches to the 3,5-disubstituted isoxazole (B147169) core are well-established, offering modularity for creating novel scaffolds. core.ac.uk

One of the most common methods involves the cyclocondensation of a chalcone (B49325) (an α,β-unsaturated ketone) with hydroxylamine (B1172632) hydrochloride. researchgate.net To synthesize the target compound, the required precursor would be (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one, which can be prepared via a Claisen-Schmidt condensation between 3-nitroacetophenone and benzaldehyde. The subsequent reaction with hydroxylamine yields the isoxazole ring.

Another powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govrsc.org For this specific compound, 3-nitrobenzonitrile (B78329) oxide (generated in situ from 3-nitrobenzaldoxime) would be reacted with phenylacetylene (B144264). This method's regioselectivity can be influenced by reaction conditions and substituents. nih.gov

These synthetic routes are highly adaptable, allowing for the introduction of various functional groups onto either phenyl ring. This flexibility is crucial for developing libraries of related compounds to establish structure-activity relationships (SAR) in medicinal chemistry research.

Table 1: Key Synthetic Methodologies for 3,5-Diarylisoxazole Scaffolds

| Synthesis Method | Precursors | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Chalcone Cyclocondensation | Chalcones (α,β-unsaturated ketones), Hydroxylamine | Base (e.g., NaOH) or Acid | Readily available starting materials, straightforward procedure. researchgate.netacu.edu.in |

| [3+2] Dipolar Cycloaddition | Aldoximes (for nitrile oxide generation), Alkynes | Oxidizing agent (e.g., NCS, HTIB), Copper(I) catalysts or metal-free conditions. nih.govnih.gov | High efficiency, good control over regioselectivity. nih.gov |

| One-Pot Reactions | Aldehydes, Alkynes, Hydroxylamine | Deep Eutectic Solvents (DES), N-Chlorosuccinimide (NCS) | Environmentally benign, reduced reaction time, operational simplicity. core.ac.uk |

Exploration of Compound-Target Interactions in Biochemical Systems

While specific biochemical targets for this compound have not been reported, the broader isoxazole class exhibits a wide array of biological activities, suggesting potential avenues for investigation. rsc.orgipindexing.com Derivatives of this scaffold are known to interact with various enzymes and receptors. For instance, certain isoxazoles are known COX-2 inhibitors. researchgate.net

The nitrophenyl moiety is of particular interest. Phenylisoxazoles containing a nitro group have been synthesized and evaluated as potent antibacterial agents, particularly against plant pathogens like Xanthomonas oryzae. rsc.org Research on related heterocyclic structures, such as 5-(3-nitrophenyl)-1,3,4-oxadiazole derivatives, has also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly alters the electronic distribution of the molecule, which can enhance binding affinity to specific biological targets through electrostatic or hydrogen bonding interactions.

Molecular docking studies on analogous nitrophenyl-containing heterocycles have been used to predict binding interactions with microbial proteins. researchgate.netresearchgate.net Similar computational approaches could be applied to this compound to identify potential protein targets and guide experimental studies.

Table 2: Reported Biological Activities of Related Nitrophenyl-Containing Heterocycles

| Compound Class | Specific Activity | Organism/Target | Reference |

|---|---|---|---|

| 4-Nitro-3-phenylisoxazole derivatives | Antibacterial | Xanthomonas oryzae, Pseudomonas syringae | rsc.org |

| S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazoles | Antibacterial | Bacillus subtilis, Staphylococcus aureus, E. coli | researchgate.net |

| Nitrophenyl-substituted isoquinolines | Antiproliferative (Anticancer) | MCF7 and HepG2 cell lines | researchgate.net |

| 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-isoxazoles | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Aspergillus niger | researchgate.net |

Role as Molecular Probes in the Elucidation of Biological Pathways

A molecular probe is a chemical tool used to study biological systems. The structural and electronic features of this compound make it a candidate for development into such a probe. The nitro group can act as a spectroscopic handle or be chemically modified. For instance, the nitro group can be reduced to an amine, which can then be functionalized with fluorescent tags, biotin, or photo-affinity labels.

Given the known activities of related compounds, derivatives of this scaffold could be developed into probes for studying bacterial enzymes or cancer-related pathways. For example, if a derivative shows selective inhibition of a particular bacterial enzyme, a fluorescently-labeled version could be used to visualize the enzyme's localization within the cell or to quantify its presence in complex biological samples. Furthermore, research on other heterocyclic probes has shown that the presence of a nitro group on a phenyl ring can direct and sometimes enhance antimicrobial activity, a property that could be harnessed in the design of targeted probes. mdpi.com

Applications in the Development of Advanced Materials Research

The field of materials science often utilizes rigid, aromatic molecules with polarized electronic systems. The this compound structure fits this description. The extended π-system across the two phenyl rings and the isoxazole core, combined with the strong dipole moment induced by the nitro group, suggests potential applications in materials research, although specific studies on this compound are lacking.

Aromatic nitro compounds are known to exhibit non-linear optical (NLO) properties, where their response to an applied electric field (like that from a laser) is non-linear. This property is crucial for applications in optoelectronics, such as frequency doubling of light. The high degree of conjugation and the presence of an electron-withdrawing (nitro) group suggest that this molecule could be investigated for NLO behavior.

Additionally, the rigid, rod-like shape of 3,5-diarylisoxazoles makes them potential building blocks (mesogens) for liquid crystals. The synthesis of various derivatives with different substituents could be used to tune properties like melting point and the temperature range of liquid crystalline phases.

Methodological Advancements and Innovations in Organic Synthesis Research

The synthesis of 3,5-diarylisoxazoles like this compound serves as a platform for advancing organic synthesis methodologies. Research in this area focuses on improving efficiency, sustainability, and versatility.

Recent innovations include the development of metal-free synthesis conditions to avoid the cost and toxicity associated with metal catalysts often used in cycloaddition reactions. nih.gov The use of "green" reaction media, such as deep eutectic solvents (DES), has been shown to be effective for the one-pot synthesis of 3,5-disubstituted isoxazoles, offering advantages in terms of reusability and reduced environmental impact. core.ac.uk

Furthermore, microwave-assisted synthesis has been applied to the preparation of isoxazole derivatives, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.gov The development of regioselective synthetic methods, which precisely control the orientation of the substituents at the 3- and 5-positions of the isoxazole ring, remains an active area of research. Applying these advanced methodologies to the synthesis of this compound and its analogs contributes to the broader toolkit of modern organic chemistry.

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole?

Answer:

The synthesis typically involves multi-step reactions:

Oxazole Ring Formation : Cyclization of α-haloketones (e.g., 3-nitrobenzoyl chloride derivatives) with amides or nitriles under acidic/basic conditions. For example, reacting 3-nitrobenzamide with phenylacetyl chloride in the presence of POCl₃ generates the oxazole core via cyclodehydration .

Functionalization : Suzuki-Miyaura coupling can introduce the phenyl group at the 5-position using phenylboronic acid and a palladium catalyst. Alternatively, pre-functionalized precursors (e.g., 3-nitrophenyl-substituted α-haloketones) may be used to streamline synthesis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity.

Basic Question: How is this compound characterized spectroscopically?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The nitrophenyl group deshields adjacent protons (e.g., aromatic protons at δ 8.2–8.5 ppm), while oxazole protons resonate near δ 7.0–7.5 ppm .

- IR Spectroscopy : Confirm the oxazole ring (C=N stretch ~1600 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₅H₁₀N₂O₃: 278.07 g/mol). Fragmentation patterns validate the nitro and phenyl substituents .

Advanced Question: What methodologies are employed for single-crystal X-ray diffraction analysis of this compound?

Answer:

Stepwise Protocol :

Crystallization : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K.

Structure Solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .

Refinement : SHELXL refines positional/anisotropic displacement parameters. Typical residuals: R₁ < 0.05, wR₂ < 0.12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.